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Compound of Interest

Compound Name: 5-Oxa-2-aza-spiro[3.4]octane

CAS No.: 145309-24-6

Cat. No.: B1149483

Get Quote

Abstract
The 5-oxa-2-azaspiro[3.4]octane scaffold is a high-value spirocyclic motif in medicinal

chemistry, offering a rigid, three-dimensional alternative to morpholine or piperazine. Its unique

geometry (sp

-rich) improves solubility and metabolic stability while restricting conformational freedom. This
guide details a scalable, 4-step convergent synthesis starting from tert-butyl 3-oxoazetidine-1-
carboxylate (N-Boc-3-azetidinone). The route features a cerium-mediated Grignard addition to
suppress enolization, followed by a hydroboration-cyclization sequence optimized for multigram
to kilogram production.

Retrosynthetic Analysis
The strategic disconnection relies on forming the spiro-ether linkage last, utilizing the inherent

oxygen of the azetidinone precursor. This avoids the difficult construction of the strained

azetidine ring at a late stage.
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Figure 1: Retrosynthetic strategy focusing on the stepwise construction of the tetrahydrofuran

ring onto the pre-formed azetidine core.

Critical Process Parameters (CPPs) & Mechanistic
Insights
The "Azetidinone Problem"
Challenge:tert-Butyl 3-oxoazetidine-1-carboxylate is prone to polymerization and enolization.

Standard Grignard additions often fail due to the basicity of the reagent causing deprotonation

rather than nucleophilic attack. Solution: Use anhydrous Cerium(III) Chloride (CeCl

). This activates the carbonyl oxygen (increasing electrophilicity) and suppresses the basicity of
the Grignard reagent, favoring 1,2-addition over enolization.
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Cyclization Selectivity
Challenge: The intermediate diol contains a tertiary alcohol (at the spiro center) and a primary

alcohol (at the chain end). Solution: Exploiting steric differentiation.

Selective Mesylation: The primary alcohol reacts rapidly with methanesulfonyl chloride

(MsCl) at 0°C, leaving the hindered tertiary alcohol untouched.

Intramolecular Displacement: Treatment with a strong base (NaH or KOtBu) deprotonates

the tertiary alcohol, which then attacks the primary mesylate to close the 5-membered ring.

Detailed Experimental Protocol
Step 1: Cerium-Mediated Allylation
Reaction: N-Boc-3-azetidinone + AllylMgBr

N-Boc-3-allyl-3-hydroxyazetidine

Preparation of Anhydrous CeCl

:

Place CeCl

·7H

O (1.5 equiv) in a flask.

Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours with stirring. The powder

should turn from white/clumpy to a fine, free-flowing solid. Crucial: Incomplete drying kills

the Grignard reagent.

Cool to room temperature (RT) under Argon. Suspend in anhydrous THF (5 mL/g). Stir for

2 hours (or sonicate) to form a milky suspension.

Grignard Addition:

Cool the CeCl
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suspension to -78°C.

Add Allylmagnesium bromide (1.0 M in Et

O, 1.2 equiv) dropwise. Stir for 1 hour at -78°C to form the organocerium species.

Add N-Boc-3-azetidinone (1.0 equiv) dissolved in THF dropwise.

Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

Workup:

Quench with saturated aqueous NH

Cl.

Filter through a Celite pad to remove Cerium salts (wash with EtOAc).

Extract filtrate with EtOAc (3x). Wash combined organics with brine, dry over Na

SO

, and concentrate.[1]

Purification: Silica gel chromatography (Hexanes/EtOAc 80:20).

Yield Target: 75-85%.

Step 2: Hydroboration-Oxidation
Reaction: Conversion of terminal alkene to primary alcohol.

Dissolve the Step 1 alkene (1.0 equiv) in anhydrous THF (10 mL/g). Cool to 0°C.

Add 9-BBN (0.5 M in THF, 1.5 equiv) dropwise. Note: 9-BBN is preferred over BH

·DMS for better regioselectivity and functional group tolerance.

Warm to RT and stir for 4–16 hours (monitor by TLC for disappearance of alkene).

Oxidative Workup:
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Cool to 0°C.

Cautiously add 3M NaOH (3.0 equiv) followed by 30% H

O

(3.0 equiv). Exothermic!

Stir at RT for 1 hour.

Extraction: Dilute with water, extract with EtOAc. Wash with aqueous Na

S

O

(to quench peroxides) and brine.

Yield Target: >90% (often used directly in Step 3 without column purification).

Step 3: Cyclization (Ring Closure)
Reaction: Formation of the spiro-tetrahydrofuran ring.

Mesylation:

Dissolve the crude diol (1.0 equiv) in DCM (10 mL/g). Add Et

N (2.0 equiv).

Cool to 0°C. Add MsCl (1.1 equiv) dropwise.

Stir for 30–60 mins. Verify mono-mesylation by TLC.

Quench with water, extract with DCM, dry, and concentrate.

Ring Closure:

Dissolve the crude mesylate in anhydrous THF (15 mL/g).

Cool to 0°C. Add NaH (60% dispersion, 1.5 equiv) in portions.
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Warm to RT and stir for 2–4 hours.

Observation: Gas evolution (H

) will occur.

Purification:

Quench with sat. NH

Cl. Extract with EtOAc.

Purify via column chromatography (Hexanes/EtOAc). This step removes any elimination

byproducts.

Product:tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate.[1]

Step 4: Deprotection & Salt Formation
Reaction: Removal of Boc group.

Dissolve the spiro-intermediate in DCM (5 mL/g).

Add TFA (trifluoroacetic acid) or 4M HCl in Dioxane (5-10 equiv).

Stir at RT for 2 hours.

Isolation:

Concentrate to dryness.

Triturate the residue with Et

O or MTBE to precipitate the salt.

Filter and dry under vacuum.

Final Product: 5-oxa-2-azaspiro[3.4]octane hydrochloride (or trifluoroacetate).
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Summary of Data & Yields
Step

Transformatio
n

Reagents Typical Yield
Key
Observation

1 Allylation
AllylMgBr, CeCl

, THF
75-85%

Suppression of

enolization is

critical.

2 Hydroboration

9-BBN, NaOH/H

O
90-95%

9-BBN gives

cleaner primary

alcohol than BH

.

3 Cyclization
MsCl/Et

N then NaH/THF
70-80%

Intramolecular

etherification is

rapid.

4 Deprotection HCl/Dioxane >95%

Product is a

hygroscopic

solid.

Safety & Handling
3-Azetidinone: Store at -20°C. Unstable at RT for prolonged periods.

Organocerium: Highly reactive. Ensure strictly anhydrous conditions.

Peroxides: The hydroboration workup generates peroxides. Test for peroxides before

concentration.

Sodium Hydride: Flammable solid. Use under inert atmosphere.

Workflow Diagram
Step 1: Allylation
(-78°C, CeCl3)

Yield: ~80%

Step 2: Hydroboration
(9-BBN, H2O2)

Yield: ~92%

Purified Alkene Step 3: Cyclization
(MsCl -> NaH)
Yield: ~75%

Crude Diol Step 4: Deprotection
(HCl/Dioxane)
Yield: >95%

Boc-Spiro Ether
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Figure 2: Sequential workflow for the synthesis of the hydrochloride salt.
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Commercial Availability & CAS Data

5-oxa-2-azaspiro[3.4]octane hydrochloride (CAS: 1359656-11-3).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149483?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

